N2-Methyl Alfuzosin-d7 (hydrochloride)
Description
Background of Alfuzosin (B1207546) and Related Quinazoline (B50416) Derivatives in Pharmaceutical Science
Alfuzosin is a pharmaceutical compound belonging to the quinazoline class of molecules. nih.govnih.gov Quinazolines are heterocyclic aromatic compounds formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. mdpi.comscispace.com This structural scaffold is significant in medicinal chemistry, forming the basis for a wide array of biologically active molecules. mdpi.com Derivatives of quinazoline have been developed for various therapeutic purposes, including as anticancer, anti-inflammatory, anticonvulsant, and antihypertensive agents. mdpi.com
Alfuzosin specifically functions as an alpha-1 adrenergic antagonist. nih.govdrugbank.com It selectively binds to and blocks alpha-1 receptors located in the smooth muscle of the prostate, bladder neck, and urethra. drugbank.com This action leads to muscle relaxation, which improves urine flow and alleviates the symptoms associated with benign prostatic hyperplasia (BPH). nih.govdrugbank.com Alfuzosin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into pharmacologically inactive metabolites. nih.govdrugbank.comnih.gov The study of these metabolic pathways and the quantification of metabolites and impurities are crucial aspects of its pharmaceutical development and quality control.
Principles and Rationale for Deuterium (B1214612) Labeling in Chemical and Pharmaceutical Research
Deuterium labeling is a technique in which one or more hydrogen atoms in a molecule are replaced by deuterium, a stable, non-radioactive isotope of hydrogen. clearsynth.com This subtle structural change, which involves adding a neutron to the hydrogen atom, can have a significant impact on a molecule's properties and is a valuable tool in pharmaceutical research. nih.gov While chemically similar to their non-labeled counterparts, deuterated compounds have a greater mass. clearsynth.com This difference can alter the strength of chemical bonds, particularly the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This often leads to a slower rate of metabolic reactions involving the cleavage of this bond, a phenomenon known as the kinetic isotope effect. acs.org This property can be exploited to enhance a drug's metabolic stability, potentially improving its pharmacokinetic profile. nih.govacs.org
Specific Significance of N2-Methyl Alfuzosin-d7 Labeling
N2-Methyl Alfuzosin-d7 (hydrochloride) is the deuterated form of N2-Methyl Alfuzosin, which is an impurity and a potential metabolite of Alfuzosin. pharmaffiliates.com The "d7" signifies that seven hydrogen atoms in the molecule have been replaced by deuterium. pharmaffiliates.com
The primary significance of this specific labeled compound is its application as an internal standard for the accurate quantification of the N2-Methyl Alfuzosin impurity in samples of the active pharmaceutical ingredient (API) or in biological fluids during pharmacokinetic studies. pharmaffiliates.com Regulatory agencies require strict control over impurities in pharmaceutical products, and having a reliable, labeled standard is essential for developing and validating the analytical methods needed to meet these requirements. The use of N2-Methyl Alfuzosin-d7 ensures high precision and accuracy in quantifying its non-labeled counterpart, which might otherwise be difficult to measure at low concentrations.
Overview of Current Research Landscape and Academic Significance of N2-Methyl Alfuzosin-d7 (hydrochloride)
The current research landscape for N2-Methyl Alfuzosin-d7 (hydrochloride) is focused on its role as a specialized analytical tool rather than as a subject of standalone biological investigation. Its academic and industrial significance is tied directly to the parent drug, Alfuzosin. Research involving this compound is primarily in the fields of analytical chemistry, drug metabolism, and pharmaceutical quality control.
The availability of N2-Methyl Alfuzosin-d7 (hydrochloride) supports several key research and development activities:
Impurity Profiling: It enables the precise measurement of the N2-Methyl Alfuzosin impurity in batches of Alfuzosin, ensuring the safety, quality, and consistency of the final drug product. pharmaffiliates.com
Pharmacokinetic Analysis: It serves as a critical reagent in bioanalytical methods to study the formation and elimination of the N2-Methyl Alfuzosin metabolite in preclinical and clinical trials.
Drug-Drug Interaction Studies: By allowing for the accurate measurement of metabolites, it can aid in studies investigating how co-administered drugs might affect the metabolism of Alfuzosin via enzymes like CYP3A4. nih.gov
In essence, the academic and pharmaceutical value of N2-Methyl Alfuzosin-d7 (hydrochloride) lies in its ability to enhance the robustness and reliability of data related to the safety and efficacy of Alfuzosin. It is a prime example of how stable isotope labeling provides indispensable tools for modern pharmaceutical science.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H28ClN5O4 |
|---|---|
Molecular Weight |
433.0 g/mol |
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl]-2,3,3,4,4,5,5-heptadeuterio-N-methyloxolane-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H27N5O4.ClH/c1-24(18(25)14-6-4-9-28-14)8-5-7-21-19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H3,20,21,22,23);1H/i4D2,6D2,9D2,14D; |
InChI Key |
GQMLZHKGIOTQJN-IMFUZPKQSA-N |
Isomeric SMILES |
[2H]C1(C(C(OC1([2H])[2H])([2H])C(=O)N(C)CCCNC2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])[2H].Cl |
Canonical SMILES |
CN(CCCNC1=NC2=CC(=C(C=C2C(=N1)N)OC)OC)C(=O)C3CCCO3.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation of N2 Methyl Alfuzosin D7 Hydrochloride
Strategic Approaches for the Chemical Synthesis of Deuterated Alfuzosin (B1207546) Analogues
The introduction of deuterium (B1214612) into the alfuzosin structure requires careful planning and execution to ensure the desired level of isotopic enrichment at specific molecular positions. The synthesis of deuterated alfuzosin analogues is a multi-step process that begins with readily available starting materials and employs specialized reagents and reaction conditions.
Multi-Step Synthetic Pathways to N2-Methyl Alfuzosin-d7 (hydrochloride)
While the precise, proprietary synthesis of N2-Methyl Alfuzosin-d7 (hydrochloride) is not publicly disclosed, a general understanding of the synthetic route can be extrapolated from known methods for synthesizing alfuzosin and general deuteration techniques. The synthesis would likely involve the coupling of a deuterated N-methyl-1,3-propanediamine synthon with a 4-amino-2-chloro-6,7-dimethoxyquinazoline intermediate.
A plausible synthetic route would begin with the deuteration of a suitable precursor to N-methyl-1,3-propanediamine. This could be achieved through reductive amination using a deuterated reducing agent, such as sodium borodeuteride (NaBD4), or by employing deuterated building blocks. The resulting deuterated diamine would then be reacted with tetrahydrofuroic acid to introduce the furoyl group.
In a parallel step, 4-amino-2-chloro-6,7-dimethoxyquinazoline is prepared. This key intermediate is then coupled with the deuterated N-methyl-N'-(tetrahydro-2-furoyl)-1,3-propanediamine. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Key Intermediates in a Hypothetical Synthesis:
| Intermediate | Purpose in Synthesis |
| Deuterated N-methyl-1,3-propanediamine | Introduces the d7-labeled propylamino chain |
| Tetrahydrofuroic acid | Forms the furoyl amide portion of the molecule |
| 4-amino-2-chloro-6,7-dimethoxyquinazoline | Provides the core quinazoline (B50416) structure |
This multi-step approach allows for the controlled introduction of deuterium atoms at the desired positions, leading to the final N2-Methyl Alfuzosin-d7 (hydrochloride) product.
Optimization of Deuterium Labeling Positions and Enrichment
The strategic placement of deuterium atoms within the alfuzosin molecule is critical for its intended application. For use as an internal standard in mass spectrometry-based bioanalysis, the deuterium labels should be in positions that are metabolically stable to prevent in vivo H/D exchange, which would compromise the accuracy of quantitative measurements.
The N-methyl and the propyl chain are often targeted for deuteration due to their involvement in metabolic pathways. Optimization of the labeling process involves selecting appropriate deuterated reagents and reaction conditions to maximize the incorporation of deuterium and achieve high isotopic enrichment.
Factors Influencing Deuterium Enrichment:
| Factor | Impact on Labeling |
| Choice of deuterated reagent | Purity and reactivity of the reagent directly affect enrichment levels. |
| Reaction conditions (temperature, solvent, catalyst) | Can influence the efficiency and selectivity of the deuteration reaction. |
| Potential for H/D exchange | Reaction workup and purification steps must be carefully designed to minimize back-exchange. |
High isotopic enrichment (typically >98%) is desirable to ensure the analytical sensitivity and accuracy of the labeled standard.
Isolation and Purification Techniques for Stable Isotope Labeled Compounds
The purification of stable isotope-labeled compounds like N2-Methyl Alfuzosin-d7 (hydrochloride) presents unique challenges. Due to the minimal differences in physicochemical properties between the deuterated compound and its unlabeled or partially labeled counterparts, conventional purification techniques may not be sufficient to achieve the high purity required for pharmaceutical and research applications.
Isotopic mixtures are often inseparable using standard purification methods. Therefore, the synthetic strategy must be designed to minimize the formation of isotopic impurities. However, some level of purification is always necessary to remove reaction byproducts and unreacted starting materials.
Commonly employed purification techniques include:
Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating compounds with very similar structures. By optimizing the stationary phase, mobile phase, and gradient conditions, it is possible to achieve some separation of isotopologues.
Crystallization: Recrystallization can be an effective method for purifying the final product and removing impurities with different solubility profiles.
Column Chromatography: Silica gel chromatography is often used to remove non-isotopic impurities.
The choice of purification method depends on the nature of the impurities and the required final purity of the compound.
Spectroscopic and Chromatographic Methods for Isotopic Purity Assessment
Ensuring the isotopic purity of N2-Methyl Alfuzosin-d7 (hydrochloride) is paramount. A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, chemical purity, and isotopic enrichment of the final product.
Analytical Techniques for Purity Assessment:
| Technique | Information Provided |
| Mass Spectrometry (MS) | Confirms the molecular weight and provides the isotopic distribution of the compound. High-resolution mass spectrometry (HRMS) can precisely determine the mass of each isotopologue. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR can be used to confirm the absence of protons at the deuterated positions. ²H (Deuterium) NMR directly observes the deuterium signals, confirming their presence and location. Quantitative NMR (qNMR) can be used to determine the level of isotopic enrichment. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the chemical purity of the compound by separating it from any non-isotopic impurities. When coupled with a mass spectrometer (LC-MS), it can also provide information on the isotopic distribution of the main component and any impurities. |
These analytical methods provide a comprehensive characterization of N2-Methyl Alfuzosin-d7 (hydrochloride), ensuring it meets the stringent quality requirements for its intended use.
Advanced Analytical and Bioanalytical Methodologies Utilizing N2 Methyl Alfuzosin D7 Hydrochloride
Development and Validation of Quantitative Analytical Assays
The accurate quantification of alfuzosin (B1207546) in various matrices is paramount for pharmaceutical quality control. The development and validation of robust analytical assays are therefore a primary focus of analytical chemists in the pharmaceutical industry.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and highly sensitive technique for the quantitative analysis of pharmaceutical compounds. Its application in the analysis of alfuzosin is well-documented, offering high selectivity and sensitivity. nih.govresearchgate.net The use of LC-MS/MS allows for the precise measurement of alfuzosin in complex matrices such as human plasma, which is crucial for pharmacokinetic and bioavailability studies. nih.gov The method's specificity is enhanced by monitoring specific precursor-to-product ion transitions, minimizing the potential for interference from other compounds. ojp.gov
Role of N2-Methyl Alfuzosin-d7 (hydrochloride) as an Internal Standard in Bioanalytical Quantification
In quantitative bioanalysis, the use of a suitable internal standard (IS) is critical to correct for variations in sample preparation and instrument response. An ideal internal standard should have physicochemical properties very similar to the analyte but be distinguishable by the detector. N2-Methyl Alfuzosin-d7 (hydrochloride), a stable isotope-labeled analog of an alfuzosin impurity, serves as an excellent internal standard for the quantification of alfuzosin. pharmaffiliates.compharmaffiliates.com
The seven deuterium (B1214612) atoms in its structure result in a molecular weight that is distinct from the unlabeled alfuzosin, allowing for its differentiation by the mass spectrometer. However, its chromatographic behavior is nearly identical to that of alfuzosin, ensuring that it experiences similar extraction recovery and ionization efficiency. This co-elution and similar behavior compensate for potential matrix effects and procedural losses, leading to highly accurate and precise quantification of alfuzosin. nih.gov
| Feature | N2-Methyl Alfuzosin-d7 (hydrochloride) | Ideal Internal Standard Characteristics |
| Chemical Structure | Structurally similar to the analyte (Alfuzosin) with deuterium labeling. pharmaffiliates.com | Closely mimics the chemical and physical properties of the analyte. |
| Mass Difference | Sufficient mass difference for MS detection. pharmaffiliates.com | Easily distinguishable from the analyte by the detector. |
| Chromatographic Behavior | Co-elutes with the analyte. | Experiences similar extraction recovery and matrix effects as the analyte. |
| Availability | Commercially available as a reference standard. pharmaffiliates.compharmaffiliates.com | Readily available in high purity. |
Complementary Spectroscopic and Chromatographic Techniques for Trace Analysis
While LC-MS/MS is a dominant technique, other analytical methods also play a role in the analysis of alfuzosin. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used method for the determination of alfuzosin in pharmaceutical formulations. researchgate.netscirp.orgresearchgate.net These methods are often validated for parameters such as linearity, precision, accuracy, and specificity to ensure their suitability for routine quality control. researchgate.netnih.gov
For trace analysis, spectrofluorometric methods have been developed, offering high sensitivity for the detection of alfuzosin. nih.gov These methods are based on the native fluorescence of the alfuzosin molecule and can be applied to its determination in biological samples. nih.gov
Impurity Profiling and Quality Control Reference Standards
Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug manufacturing. Impurity profiling involves the identification and quantification of all potential impurities in the API.
Identification and Quantification of Related Substances and Degradation Products
During the synthesis and storage of alfuzosin, various related substances and degradation products can be formed. nih.gov These impurities must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. N2-Methyl Alfuzosin-d7 (hydrochloride) can be used as a reference marker in the development of analytical methods aimed at separating and identifying these impurities. pharmaffiliates.compharmaffiliates.com Techniques such as LC-MS/MS are invaluable for the structural elucidation of unknown impurities. nih.govijpsonline.com
Commonly identified impurities in alfuzosin include compounds formed through side reactions or degradation pathways. synzeal.comsynzeal.com Stress testing of alfuzosin under various conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) helps to identify potential degradation products that might form during the shelf life of the drug product. nih.govnih.gov
| Impurity Type | Example | Analytical Challenge |
| Process-Related Impurities | Unreacted starting materials or intermediates. | May have similar structures to the API, requiring high-resolution separation techniques. |
| Degradation Products | Products of hydrolysis, oxidation, or photolysis. nih.govnih.gov | Can form over time and need to be monitored throughout the product's shelf life. |
| Metabolites | Compounds formed in the body after drug administration. | Require sensitive bioanalytical methods for detection in biological fluids. |
Application in Method Validation for Pharmaceutical Analysis
Method validation is a crucial step in the development of any analytical procedure to ensure that it is suitable for its intended purpose. N2-Methyl Alfuzosin-d7 (hydrochloride), as a stable and well-characterized compound, can be used during the validation of analytical methods for alfuzosin. It can help to establish the specificity of the method by demonstrating that the method can distinguish between the analyte and its closely related compounds.
The validation of analytical methods for alfuzosin and its impurities is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). vistas.ac.in These validation studies typically assess parameters such as:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. researchgate.net
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. scirp.orgresearchgate.net
Accuracy: The closeness of the test results to the true value. researchgate.netscirp.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy. ijpsonline.com
By utilizing N2-Methyl Alfuzosin-d7 (hydrochloride) in these validation studies, pharmaceutical scientists can ensure the robustness and reliability of the analytical methods used for the quality control of alfuzosin.
Chemical Stability Studies and Degradation Pathway Elucidation
The chemical stability of a pharmaceutical compound is a critical attribute that influences its quality, efficacy, and safety. For isotopically labeled internal standards like N2-Methyl Alfuzosin-d7 (hydrochloride), understanding its stability and degradation profile is paramount for its application in advanced analytical and bioanalytical methodologies. While direct studies on N2-Methyl Alfuzosin-d7 (hydrochloride) are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from the well-documented stability studies of Alfuzosin hydrochloride. The introduction of deuterium atoms is not expected to alter the fundamental degradation pathways, although it may have a minor effect on the kinetics of certain reactions.
Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and elucidating the degradation pathways of a drug substance. dypvp.edu.inijirt.org These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing, such as acidic, alkaline, oxidative, thermal, and photolytic conditions. dypvp.edu.inijirt.org
Several stability-indicating analytical methods, including high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC), have been developed and validated to separate and quantify Alfuzosin hydrochloride from its degradation products. nih.govscilit.com These methods are crucial for monitoring the stability of the compound and ensuring the accuracy of analytical results.
Detailed Research Findings from Forced Degradation Studies of Alfuzosin Hydrochloride:
Forced degradation studies on Alfuzosin hydrochloride have revealed its susceptibility to degradation under various stress conditions.
Acid and Alkaline Hydrolysis: Alfuzosin hydrochloride undergoes degradation in both acidic and alkaline environments. nih.govscilit.com Studies have shown that upon exposure to 0.1 N HCl for 3 hours, approximately 14.57% degradation of Alfuzosin was observed. dypvp.edu.in In alkaline conditions, using 0.1 N NaOH, the degradation was found to be around 12.02%. dypvp.edu.in The kinetics of both acidic and alkaline degradation have been studied using HPLC methods. nih.govscilit.com The primary degradation pathway under these conditions is believed to be the hydrolysis of the amide linkage and the ether linkages in the molecule. veeprho.com One of the major degradation products formed under acidic conditions is the result of the cleavage of the tetrahydrofuran (B95107) carboxamide moiety, leading to the formation of N-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-N-methylpropane-1,3-diamine, also known as Deacylated alfuzosin. nih.gov
Oxidative Degradation: Under oxidative stress, typically induced by hydrogen peroxide (H2O2), Alfuzosin hydrochloride shows a lesser extent of degradation compared to acid and alkali-induced hydrolysis. dypvp.edu.in When subjected to 5% H2O2, the degradation was approximately 5.53%. dypvp.edu.in Oxidative degradation can lead to the formation of oxidized derivatives of the quinazoline (B50416) ring or the side chains. veeprho.com
Thermal and Photolytic Degradation: Thermal stability studies, involving exposure to dry heat at 50°C for 6 hours, indicated that Alfuzosin is relatively stable, with no significant degradation reported. dypvp.edu.in However, under photolytic conditions, exposure to short UV light (254 nm) for 10 hours resulted in about 1.26% degradation. dypvp.edu.in Photodegradation can lead to the formation of various photoproducts, which can be separated and identified using chromatographic techniques. veeprho.com
The following table summarizes the percentage of degradation of Alfuzosin hydrochloride under different stress conditions as reported in the literature.
Table 1: Summary of Forced Degradation Studies of Alfuzosin Hydrochloride
| Stress Condition | Exposure Time | Percentage Degradation (%) |
|---|---|---|
| 0.1 N HCl | 3 hours | 14.57 |
| 0.1 N NaOH | Not Specified | 12.02 |
| 5% H₂O₂ | Not Specified | 5.53 |
| Dry Heat (50°C) | 6 hours | No degradation |
| Short UV Light (254 nm) | 10 hours | 1.26 |
Elucidation of Degradation Pathways:
The separation and identification of degradation products are crucial for elucidating the degradation pathways. Techniques such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the major degradation products formed under various stress conditions. nih.govscilit.com
Based on the identified degradants, a proposed degradation pathway for Alfuzosin hydrochloride involves the hydrolysis of the amide bond, leading to the formation of Deacylated alfuzosin and tetrahydro-2-furoic acid. Another potential degradation route is the O-demethylation of the methoxy (B1213986) groups on the quinazoline ring. The identification of impurities such as 4-Amino-2-chloro-6,7-dimethoxyquinazoline suggests that cleavage of the bond between the quinazoline ring and the side chain can also occur under stress conditions. pharmaffiliates.com
The comprehensive analysis of these degradation products helps in establishing a complete degradation profile for Alfuzosin. This information is invaluable for the development of stable formulations and for ensuring the quality and reliability of analytical methods that utilize isotopically labeled standards like N2-Methyl Alfuzosin-d7 (hydrochloride).
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| N2-Methyl Alfuzosin-d7 (hydrochloride) |
| Alfuzosin hydrochloride |
| Deacylated alfuzosin (N-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-N-methylpropane-1,3-diamine) |
| 4-Amino-2-chloro-6,7-dimethoxyquinazoline |
| Tetrahydro-2-furoic acid |
| Hydrogen peroxide |
| Sodium hydroxide |
Emerging Research Directions and Innovative Applications of Deuterated Alfuzosin Analogues
Advancements in Automated Synthesis and High-Throughput Deuterium (B1214612) Labeling
The synthesis of specifically deuterated compounds has been revolutionized by modern techniques that offer greater efficiency, selectivity, and scalability compared to traditional methods. The development of automated synthesis platforms and high-throughput screening of labeling conditions are pivotal in accelerating the discovery and optimization of deuterated drug candidates.
Recent progress in catalysis has introduced powerful methods for deuterium incorporation. musechem.comresearchgate.net Transition-metal-catalyzed hydrogen isotope exchange (HIE) has emerged as a particularly effective strategy, allowing for the direct replacement of hydrogen with deuterium atoms in a molecule's later stages of synthesis. x-chemrx.comresearchgate.net This "late-stage functionalization" is highly advantageous as it avoids the need to build the molecule from deuterated starting materials, which can be complex and costly. x-chemrx.com Catalysts based on iridium, ruthenium, and palladium have shown remarkable activity and selectivity in HIE reactions for a wide range of pharmaceutical compounds, including nitrogen-containing heterocycles similar to the quinazoline (B50416) core of alfuzosin (B1207546). musechem.comresearchgate.netnih.gov
Furthermore, the adoption of flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety profiles for deuteration reactions. x-chemrx.com These automated flow systems can be integrated with high-throughput screening technologies to rapidly evaluate a large number of catalysts and reaction conditions, thereby optimizing the selective deuteration of specific positions within the alfuzosin molecule. For instance, a continuous flow process using Raney nickel as a catalyst has been successfully applied to label various nitrogen-containing heterocycles. researchgate.net
Table 1: Comparison of Deuterium Labeling Techniques
| Technique | Catalyst/Reagents | Advantages | Challenges |
| Hydrogen Isotope Exchange (HIE) | Iridium, Ruthenium, Palladium catalysts; D₂O or D₂ gas | High selectivity, late-stage functionalization, cost-effective. strath.ac.ukmusechem.comx-chemrx.com | Catalyst optimization for specific substrates, potential for over-labeling. |
| Flow Chemistry | Raney Nickel, various transition metals | Precise reaction control, enhanced safety, scalability, high throughput. x-chemrx.comresearchgate.net | Initial setup cost, potential for clogging with solid catalysts. |
| Traditional Batch Synthesis | Deuterated starting materials | High level of deuterium incorporation at specific sites. | Often multi-step, time-consuming, and expensive. x-chemrx.com |
Integration of N2-Methyl Alfuzosin-d7 (hydrochloride) in Advanced Analytical Platforms for Complex Matrices
The quantification of drugs and their metabolites in complex biological matrices like plasma, urine, and tissues is a critical aspect of pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity. nih.govnih.govrjptonline.org In this context, stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification. mdpi.com
N2-Methyl Alfuzosin-d7 (hydrochloride) is ideally suited for use as an internal standard in LC-MS/MS assays for the determination of alfuzosin and its metabolites. pharmaffiliates.com Because it has nearly identical physicochemical properties to the non-deuterated analyte, it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency (or suppression). However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer. This co-elution and differential detection enable reliable correction for any variability during sample preparation and analysis. nih.govrjptonline.org
The use of a deuterated internal standard like N2-Methyl Alfuzosin-d7 is crucial for developing robust and validated bioanalytical methods that meet regulatory standards. These methods are essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. For example, a sensitive LC-MS/MS method for alfuzosin in human plasma has been developed, and the integration of a deuterated internal standard would further enhance its accuracy and reliability. nih.gov
Table 2: Representative LC-MS/MS Parameters for Alfuzosin Analysis
| Parameter | Value | Reference |
| Chromatographic Column | Hypurity C8 | nih.gov |
| Mobile Phase | Acetonitrile and buffer | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | rjptonline.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | rjptonline.org |
| Alfuzosin Transition (m/z) | To be determined for parent and fragments | rjptonline.org |
| N2-Methyl Alfuzosin-d7 Transition (m/z) | To be determined for parent and fragments | |
| Internal Standard | Propranolol (in the absence of a deuterated standard) | nih.gov |
Expanding Preclinical Research Models for Comprehensive Drug Candidate Evaluation
Preclinical studies are fundamental for evaluating the absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) profiles of new drug candidates. Deuteration can significantly improve a drug's metabolic stability by strengthening the carbon-hydrogen bonds at sites susceptible to enzymatic cleavage, a phenomenon known as the kinetic isotope effect. juniperpublishers.comresearchgate.net
The cytochrome P450 (CYP) enzyme system, particularly CYP3A4, is heavily involved in the metabolism of alfuzosin. drugbank.com By strategically placing deuterium atoms at metabolically vulnerable positions in the alfuzosin molecule, the rate of metabolism can be slowed down. This can lead to a longer half-life, increased plasma exposure, and potentially a reduced dosing frequency. bioscientia.de N2-Methyl Alfuzosin-d7 (hydrochloride), with its seven deuterium atoms, could exhibit enhanced metabolic stability compared to its non-deuterated counterpart. nih.gov
In preclinical models, such as in vitro studies using liver microsomes and in vivo studies in animal models, N2-Methyl Alfuzosin-d7 would be invaluable. nih.gov It can be used to investigate the impact of deuteration on the metabolic profile of alfuzosin, potentially leading to a reduction in the formation of certain metabolites. researchgate.net This "metabolic shunting" could decrease the risk of metabolite-driven toxicity. juniperpublishers.com Comparing the pharmacokinetic parameters of alfuzosin and its deuterated analogues in preclinical models provides crucial data for selecting the most promising candidates for clinical development.
Table 3: Pharmacokinetic Parameters of Alfuzosin (10 mg Extended-Release) and Potential Impact of Deuteration
| Pharmacokinetic Parameter | Reported Value for Alfuzosin | Hypothesized Change with Deuteration | Rationale |
| Tmax (hours) | ~5-8 | No significant change | Absorption is primarily dependent on the formulation. nih.govnih.gov |
| Cmax (ng/mL) | ~7.5 - 11 | Increase | Slower metabolism can lead to higher peak concentrations. nih.gov |
| AUC (ng·h/mL) | ~89 - 146 | Increase | Reduced clearance leads to greater overall drug exposure. nih.gov |
| Half-life (t½) (hours) | ~5 - 9 | Increase | Slower metabolic clearance prolongs the time the drug is in the body. bioscientia.de |
| Metabolic Clearance | Extensive hepatic metabolism | Decrease | The kinetic isotope effect slows down CYP450-mediated metabolism. juniperpublishers.comresearchgate.net |
Note: The reported values for alfuzosin are from various studies and can vary. The hypothesized changes are based on general principles of drug deuteration and would need to be confirmed by specific preclinical studies with N2-Methyl Alfuzosin-d7.
Potential Contributions to Understanding Fundamental Biological Processes and Drug Action at a Molecular Level
Beyond improving pharmacokinetic properties, deuterated compounds like N2-Methyl Alfuzosin-d7 (hydrochloride) can serve as powerful molecular probes to investigate fundamental biological processes and the molecular mechanisms of drug action. musechem.com
Alfuzosin exerts its therapeutic effect by selectively blocking alpha-1 adrenoceptors in the prostate and bladder neck, leading to smooth muscle relaxation. nih.govnih.gov Understanding the precise interactions between alfuzosin and its receptor subtypes (α1A, α1B, α1D) is crucial for designing more selective and effective drugs. nih.gov Receptor binding assays are a key tool for this purpose. nih.gov While radiolabeled ligands have traditionally been used, stable isotope-labeled compounds offer a safer alternative. N2-Methyl Alfuzosin-d7 could be used in competitive binding assays to determine the affinity of other compounds for the alpha-1 adrenoceptors without the complications of radioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
